N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide
Description
N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide is a synthetic compound that combines the structural features of benzimidazole and oxazole moieties. These heterocyclic structures are known for their significant biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O2/c1-9(18-13(22)8-10-6-7-23-20-10)14-19-11-4-2-3-5-12(11)21(14)15(16)17/h2-7,9,15H,8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQRBXUGZORJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C(F)F)NC(=O)CC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide typically involves multiple steps:
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Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. For instance, the reaction of o-phenylenediamine with difluoroacetic acid under acidic conditions can yield 1-(difluoromethyl)benzimidazole .
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Introduction of the Ethyl Group: : The ethyl group can be introduced via alkylation. This can be achieved by reacting 1-(difluoromethyl)benzimidazole with ethyl bromide in the presence of a base such as potassium carbonate .
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized by cyclization of an appropriate precursor. For example, the reaction of an α-haloketone with an amide can yield the oxazole ring .
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Coupling of Benzimidazole and Oxazole Moieties: : The final step involves coupling the benzimidazole and oxazole moieties. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with an oxazole-containing acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can occur at the oxazole ring, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. The benzimidazole and oxazole moieties are known for their antimicrobial, antiviral, and anticancer activities. Researchers investigate its efficacy against various pathogens and cancer cell lines.
Medicine
In medicine, the compound is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function. The oxazole ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-(difluoromethyl)benzimidazole: Shares the benzimidazole core but lacks the oxazole moiety.
2-(1,2-oxazol-3-yl)acetamide: Contains the oxazole ring but lacks the benzimidazole moiety.
N-[1-(benzimidazol-2-yl)ethyl]-2-(1,2-oxazol-3-yl)acetamide: Similar structure but without the difluoromethyl group.
Uniqueness
N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-2-(1,2-oxazol-3-yl)acetamide is unique due to the presence of both the benzimidazole and oxazole moieties, along with the difluoromethyl group. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
